Cas no 2384445-66-1 (1-Ethoxy-3-fluoro-2-iodo-4-methoxybenzene)
1-Ethoxy-3-fluoro-2-iodo-4-methoxybenzene Chemical and Physical Properties
Names and Identifiers
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- 1-Ethoxy-3-fluoro-2-iodo-4-methoxybenzene
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- Inchi: 1S/C9H10FIO2/c1-3-13-7-5-4-6(12-2)8(10)9(7)11/h4-5H,3H2,1-2H3
- InChI Key: USLPMPYETDNDFE-UHFFFAOYSA-N
- SMILES: O(C1C=CC(OC)=C(F)C=1I)CC
1-Ethoxy-3-fluoro-2-iodo-4-methoxybenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR022LVJ-250mg |
1-Ethoxy-3-fluoro-2-iodo-4-methoxybenzene |
2384445-66-1 | 95% | 250mg |
$725.00 | 2025-02-13 | |
| Aaron | AR022LVJ-500mg |
1-Ethoxy-3-fluoro-2-iodo-4-methoxybenzene |
2384445-66-1 | 95% | 500mg |
$824.00 | 2025-02-13 | |
| abcr | AB608805-250mg |
1-Ethoxy-3-fluoro-2-iodo-4-methoxybenzene; . |
2384445-66-1 | 250mg |
€548.40 | 2024-07-19 | ||
| abcr | AB608805-500mg |
1-Ethoxy-3-fluoro-2-iodo-4-methoxybenzene; . |
2384445-66-1 | 500mg |
€760.30 | 2024-07-19 | ||
| abcr | AB608805-1g |
1-Ethoxy-3-fluoro-2-iodo-4-methoxybenzene; . |
2384445-66-1 | 1g |
€1044.20 | 2024-07-19 |
1-Ethoxy-3-fluoro-2-iodo-4-methoxybenzene Suppliers
1-Ethoxy-3-fluoro-2-iodo-4-methoxybenzene Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 1-Ethoxy-3-fluoro-2-iodo-4-methoxybenzene
Chemical Profile of 1-Ethoxy-3-fluoro-2-iodo-4-methoxybenzene (CAS No. 2384445-66-1)
1-Ethoxy-3-fluoro-2-iodo-4-methoxybenzene, identified by its CAS number 2384445-66-1, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and synthetic organic chemistry. This benzene derivative features a unique structural motif comprising an ethoxy group, a fluoro substituent, an iodo atom, and a methoxy group, which collectively contribute to its distinct chemical properties and reactivity. The compound’s molecular structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.
The presence of the iodo group on the aromatic ring is particularly noteworthy, as halogenated aromatic compounds are widely employed in cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions are fundamental in constructing biaryl structures, which are prevalent in many biologically active molecules. The fluoro substituent further enhances the compound’s utility, as fluorine atoms can influence metabolic stability, lipophilicity, and binding affinity in drug candidates. The ethoxy and methoxy groups provide additional handles for further functionalization, enabling chemists to tailor the compound’s properties for specific applications.
In recent years, there has been growing interest in exploring the pharmacological potential of halogenated aromatic compounds. Specifically, 1-Ethoxy-3-fluoro-2-iodo-4-methoxybenzene has been investigated as a building block for the synthesis of kinase inhibitors and other small-molecule drugs. For instance, studies have demonstrated its utility in generating derivatives with inhibitory activity against targets such as tyrosine kinases, which play critical roles in cancer signaling pathways. The combination of electron-withdrawing and electron-donating groups on the benzene ring fine-tunes the electronic properties of the molecule, making it an ideal candidate for modulating enzyme activity.
One of the most compelling aspects of this compound is its role in fragment-based drug discovery. By leveraging its structural features, researchers can rapidly assemble libraries of analogs that exhibit diverse biological activities. The iodo group serves as an excellent handle for palladium-catalyzed reactions, allowing for efficient diversification of the core scaffold. Additionally, the fluoro substituent has been shown to improve pharmacokinetic profiles in drug candidates, making it a desirable feature for medicinal chemists.
The synthesis of 1-Ethoxy-3-fluoro-2-iodo-4-methoxybenzene typically involves multi-step organic transformations that highlight modern synthetic methodologies. For example, one approach involves the sequential halogenation and functionalization of a precursor molecule using established protocols for introducing iodine and fluorine atoms. The ethoxy and methoxy groups can then be installed via nucleophilic aromatic substitution or other electrophilic aromatic substitution reactions. These synthetic strategies not only showcase the versatility of modern organic chemistry but also underscore the importance of high-yielding and scalable processes in drug development.
Recent advances in computational chemistry have further enhanced the utility of compounds like 1-Ethoxy-3-fluoro-2-iodo-4-methoxybenzene. Molecular modeling studies have been employed to predict how modifications to this scaffold might affect binding affinity to biological targets. By integrating experimental data with computational predictions, researchers can accelerate the discovery process and identify lead compounds more efficiently. This interdisciplinary approach exemplifies how cutting-edge technologies are transforming medicinal chemistry research.
The broader significance of this compound lies in its contribution to addressing unmet medical needs. As drug resistance emerges as a major challenge in treating diseases such as cancer and infectious disorders, there is an urgent need for innovative therapeutic strategies. Small molecules like 1-Ethoxy-3-fluoro-2-iodo-4-methoxybenzene provide a foundation for generating novel treatments that can overcome existing limitations. Their structural diversity allows for targeted modulation of disease pathways without unintended side effects.
In conclusion,1-Ethoxy-3-fluoro-2-iodo-4-methoxybenzene (CAS No. 2384445-66-1) represents a promising chemical entity with applications spanning synthetic organic chemistry and pharmaceutical research. Its unique structural features make it an invaluable intermediate for constructing complex molecules with therapeutic potential. As research continues to uncover new ways to leverage halogenated aromatic compounds,this molecule will undoubtedly remain at the forefront of drug discovery efforts.
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